molecular formula C20H26N2O B1228822 Viqualine CAS No. 72714-74-0

Viqualine

Cat. No.: B1228822
CAS No.: 72714-74-0
M. Wt: 310.4 g/mol
InChI Key: XFXANHWIBFMEOY-JKSUJKDBSA-N
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Description

Viqualine, also known by its developmental code name PK-5078, is an antidepressant and anxiolytic drug that was never marketed. It acts as a potent and selective serotonin releasing agent and serotonin reuptake inhibitor. Additionally, this compound displaces diazepam from the gamma-aminobutyric acid type A receptor and produces benzodiazepine-like effects, indicating that it is also a positive allosteric modulator of the benzodiazepine site of the gamma-aminobutyric acid type A receptor .

Preparation Methods

The synthesis of viqualine involves several steps, starting with the preparation of the quinoline core. The synthetic route typically includes the following steps:

    Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions involving the condensation of aniline derivatives with aldehydes or ketones, followed by cyclization.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative is reacted with the quinoline core.

    Final Modifications:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Viqualine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo substitution reactions, particularly at the quinoline core. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield reduced quinoline derivatives.

Mechanism of Action

Viqualine exerts its effects through multiple mechanisms:

    Serotonin Releasing Agent: this compound acts as a potent serotonin releasing agent, increasing the levels of serotonin in the synaptic cleft.

    Serotonin Reuptake Inhibitor: It inhibits the reuptake of serotonin, prolonging its action in the brain.

    Gamma-Aminobutyric Acid Type A Receptor Modulation: this compound displaces diazepam from the gamma-aminobutyric acid type A receptor and acts as a positive allosteric modulator, enhancing the inhibitory effects of gamma-aminobutyric acid.

These mechanisms contribute to its antidepressant and anxiolytic effects, as well as its potential use in treating alcohol dependence .

Comparison with Similar Compounds

Viqualine can be compared with other similar compounds such as indalpine and pipequaline. These compounds also act as serotonin reuptake inhibitors and have been studied for their antidepressant and anxiolytic properties. this compound’s unique combination of serotonin releasing and reuptake inhibition properties, along with its modulation of the gamma-aminobutyric acid type A receptor, distinguishes it from these other compounds .

    Indalpine: A selective serotonin reuptake inhibitor with antidepressant properties.

    Pipequaline: An anxiolytic drug that acts as a gamma-aminobutyric acid type A receptor modulator.

Properties

IUPAC Name

4-[3-[(3R,4R)-3-ethenylpiperidin-4-yl]propyl]-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-3-15-14-21-11-9-16(15)5-4-6-17-10-12-22-20-8-7-18(23-2)13-19(17)20/h3,7-8,10,12-13,15-16,21H,1,4-6,9,11,14H2,2H3/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXANHWIBFMEOY-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)CCCC3CCNCC3C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)CCC[C@@H]3CCNC[C@@H]3C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65843-79-0 (di-hydrochloride)
Record name Viqualine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072714740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID601024516
Record name Viqualine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72714-74-0
Record name Viqualine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72714-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Viqualine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072714740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Viqualine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VIQUALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y3A5E2L1J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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